![molecular formula C9H17NO B052871 4-(Cyclopropylmethoxy)piperidine CAS No. 865106-51-0](/img/structure/B52871.png)
4-(Cyclopropylmethoxy)piperidine
Overview
Description
4-(Cyclopropylmethoxy)piperidine is a chemical compound with a unique structure that includes a piperidine ring, a cyclopropyl group, and a methoxy group. It is a significant molecule in organic chemistry due to its structural features and potential applications in various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of compounds related to this compound often involves the reaction of piperidin-4-one with various groups, such as cyclopropylacetylene, followed by acylation or other modifications. These processes result in the formation of compounds with different substituents attached to the piperidine ring, which can exhibit varied chemical properties (Seilkhanov et al., 2017).
Molecular Structure Analysis
The molecular structure of this compound derivatives can be characterized by techniques like NMR spectroscopy. The piperidine ring, which can assume a chair conformation, and the orientation of the substituents play a crucial role in the overall molecular structure and its chemical behavior (Sun et al., 2006).
Chemical Reactions and Properties
The reactivity of this compound derivatives depends on the nature of the substituents and the structural configuration. They can undergo various chemical reactions, forming complexes with other molecules or reacting with nucleophiles, depending on the functional groups present (Wasserman et al., 1989).
Scientific Research Applications
Overview of Piperidine Alkaloids and Derivatives
Piperidine alkaloids and their derivatives, including compounds similar in structure to 4-(Cyclopropylmethoxy)piperidine, have been extensively studied for their varied biological activities and applications in drug development. These compounds are crucial in medicinal chemistry due to their presence in numerous pharmacologically active molecules.
Therapeutic Potential and Pharmacological Activities
Chemistry and Pharmacology : Piperidine, a six-membered nitrogen-containing heterocycle, is fundamental in the design of drugs due to its presence in a plethora of well-known drugs with various therapeutic uses such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Research on piperidine derivatives, including structure-activity relationships and potential as therapeutic agents, has highlighted the importance of this moiety in developing new drugs with diverse pharmacological activities (Rathi et al., 2016).
Antimycobacterial Activity : Piperazine and its analogues have shown significant antimycobacterial activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This highlights the potential of piperidine derivatives in developing new anti-TB molecules with high efficacy and safety profiles (Girase et al., 2020).
Synthesis and Evaluation for D2-like Receptors : The synthesis and evaluation of ligands for D2-like receptors, exploring the contributions of pharmacophoric groups like 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, have shown that piperidine derivatives can be potent and selective agents at these receptors. This research indicates the role of piperidine derivatives in developing antipsychotic agents (Sikazwe et al., 2009).
Future Directions
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “4-(Cyclopropylmethoxy)piperidine” and its derivatives could have potential applications in the pharmaceutical industry in the future.
properties
IUPAC Name |
4-(cyclopropylmethoxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-8(1)7-11-9-3-5-10-6-4-9/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAHQKOAIKIXFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589358 | |
Record name | 4-(Cyclopropylmethoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
865106-51-0 | |
Record name | 4-(Cyclopropylmethoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(cyclopropylmethoxy)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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